5-chloro-3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide
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Overview
Description
5-chloro-3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide is a complex organic compound with a unique structure that combines an indole core with a sulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Chlorination: The chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the chlorinated indole derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-chloro-3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and carboxamide groups can interact with the active sites of enzymes, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2-carboxamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide: Lacks the chloro group, which may influence its chemical properties and applications.
Uniqueness
5-chloro-3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide is unique due to the presence of both the sulfonyl and chloro groups, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
473257-93-1 |
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Molecular Formula |
C17H15ClN2O3S |
Molecular Weight |
362.8 |
Purity |
95 |
Origin of Product |
United States |
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